1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
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Application in Organic Chemistry
- Summary : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate .
- Methods : The synthesis was carried out in DMF with a 60% yield. It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
- Results : This compound was synthesized as part of research into soluble epoxide hydrolase inhibitors, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
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Application in Pharmaceutical Chemistry
- Summary : ®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .
- Methods : This compound is used as an intermediate in the synthesis of these drugs .
- Results : The resulting drugs are optically active, which can have significant implications for their biological activity .
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Application in Forensic Chemistry
- Summary : The compound 1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive drug and designer drug of abuse. It is often synthesized illicitly .
- Methods : There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results : The illicit manufacture and use of mCPP and similar compounds is a significant issue in forensic chemistry .
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Application in Medicinal Chemistry
- Summary : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate .
- Methods : The synthesis was carried out in DMF with a 60% yield. It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
- Results : This compound was synthesized as part of research into soluble epoxide hydrolase inhibitors, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
-
Application in Forensic Chemistry
- Summary : The compound 1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive drug and designer drug of abuse. It is often synthesized illicitly .
- Methods : There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results : The illicit manufacture and use of mCPP and similar compounds is a significant issue in forensic chemistry .
-
Application in Analytical Chemistry
- Summary : A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .
- Methods : The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .
- Results : It was afforded excellent selectivity towards mCPP over psychoactive substances of major concern, providing a potentially useful system for the determination of mCPP in the illicit market .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXLXMSDCGPOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365249 | |
Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
40401-41-0 | |
Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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